(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid

概述

描述

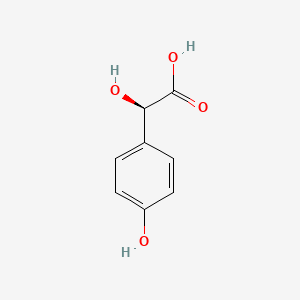

®-4-Hydroxymandelic acid is an organic compound that belongs to the class of hydroxy acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a benzene ring. The ®-enantiomer refers to the specific spatial configuration of the molecule.

准备方法

Synthetic Routes and Reaction Conditions: ®-4-Hydroxymandelic acid can be synthesized through several methods. One common approach involves the hydroxylation of mandelic acid. This reaction typically uses a catalyst such as a metal complex to facilitate the addition of a hydroxyl group to the aromatic ring. The reaction conditions often include a controlled temperature and pH to ensure the desired enantiomer is produced.

Industrial Production Methods: In industrial settings, the production of ®-4-hydroxymandelic acid may involve biocatalytic processes using enzymes. These enzymes can selectively catalyze the hydroxylation of mandelic acid, resulting in high yields of the ®-enantiomer. The use of biocatalysts is advantageous due to their specificity and environmentally friendly nature.

化学反应分析

Oxidation Reactions

The compound’s hydroxyl and α-hydroxy acid groups make it susceptible to oxidation. Key pathways include:

-

Research Insight : Enzymatic oxidation by aldehyde dehydrogenase (ALDH3B1/B2) converts analogous compounds like 4-hydroxyphenylacetaldehyde to p-hydroxyphenylacetic acid, suggesting similar reactivity for the (R)-isomer .

Reduction Reactions

The carboxylic acid group can be reduced to alcohols under specific conditions:

| Reagents/Conditions | Products | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (R)-2-Hydroxy-2-(4-hydroxyphenyl)ethanol | Selective reduction of the carboxylic acid to a primary alcohol. |

-

Structural Analogy : Reduction of p-hydroxymandelic acid derivatives yields p-hydroxyphenylethanol, a reaction pathway applicable to the (R)-isomer .

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitutions:

| Reagents/Conditions | Products | Application |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | (R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid | Formation of methyl ethers for stability in pharmaceuticals. |

| Acetic anhydride | Acetylated derivative | Protection of hydroxyl groups during synthesis. |

-

Case Study : Substitution of bromine in 2-bromo-4-hydroxyphenylacetic acid to form 2,4-dihydroxyphenylacetic acid (81% yield) highlights the feasibility of hydroxyl-group substitutions under basic conditions .

Enzymatic and Metabolic Pathways

The compound is a potential substrate for microbial and mammalian enzymes:

-

Biological Relevance : Elevated levels of related metabolites (e.g., p-hydroxyphenylacetic acid) are linked to microbial activity in the gut, suggesting analogous metabolic pathways for the (R)-isomer .

Comparative Reactivity

Compared to structural analogs:

| Compound | Key Differences | Reactivity |

|---|---|---|

| p-Hydroxyphenylacetic acid | Lacks α-hydroxy group | Less prone to oxidation at the acetic acid moiety. |

| 2-Hydroxyphenylacetic acid | Hydroxyl at ortho position | Altered hydrogen-bonding and substitution patterns. |

Stability and Degradation

科学研究应用

Medicinal Chemistry

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid has shown potential therapeutic applications, particularly in hepatoprotection. A study indicated that 4-HPA could mitigate acetaminophen (APAP)-induced hepatotoxicity by enhancing the activity of phase II detoxifying enzymes and promoting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, which is crucial for cellular defense mechanisms against oxidative stress . This suggests its potential as a protective agent in liver diseases.

Antioxidative Properties

Research has demonstrated that 4-HPA possesses antioxidative properties. It acts by reducing oxidative stress markers and enhancing antioxidant enzyme activities in liver tissues exposed to toxic substances like APAP. In experiments with mice, administration of 4-HPA resulted in significant reductions in markers of oxidative stress and improved histopathological outcomes . This positions it as a candidate for further development in therapeutic strategies against oxidative damage.

Biochemical Pathways

The compound plays a role in various metabolic pathways and enzyme interactions. Its structure allows it to participate in redox reactions and form hydrogen bonds with proteins, influencing their activity. Studies have suggested that 4-HPA can stimulate the expression of phase II enzymes, which are vital for detoxification processes in the liver .

Environmental Applications

In environmental science, this compound has been investigated for its potential use as a biodegradable chelating agent. Its ability to bind metal ions could be beneficial for bioremediation efforts aimed at detoxifying contaminated environments .

Synthesis of Complex Organic Molecules

As a chiral building block, this compound is utilized in the synthesis of complex organic molecules. Its chirality is advantageous in producing pharmaceuticals that require specific stereochemistry for efficacy and safety.

Case Study 1: Hepatoprotective Effects Against APAP-Induced Injury

In a controlled study, mice were treated with varying doses of 4-HPA prior to APAP administration. The results showed that pre-treatment with 25 mg/kg of 4-HPA significantly reduced liver damage compared to control groups, indicating its protective role against drug-induced liver injury .

| Treatment Group | Dose (mg/kg) | Liver Damage Score |

|---|---|---|

| Control | - | High |

| 4-HPA | 6 | Moderate |

| 4-HPA | 12 | Low |

| 4-HPA | 25 | Minimal |

Case Study 2: Antioxidative Mechanisms

Another study focused on the antioxidative mechanisms of 4-HPA revealed that it significantly inhibited the formation of nitrotyrosine adducts—a marker of oxidative stress—in liver tissues exposed to APAP. The inhibition was dose-dependent, showcasing its potential as an effective antioxidant .

| Treatment Group | Nitrotyrosine Adduction (%) |

|---|---|

| Control | 600 |

| 4-HPA | 6 mg/kg |

| 12 mg/kg | |

| 25 mg/kg |

作用机制

The mechanism of action of ®-4-hydroxymandelic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, which influences the compound’s reactivity and interactions with enzymes or receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

®-4-Hydroxymandelic acid can be compared with other hydroxy acids such as:

Mandelic Acid: Lacks the additional hydroxyl group on the aromatic ring.

4-Hydroxybenzoic Acid: Similar structure but lacks the chiral center.

Salicylic Acid: Contains a hydroxyl group ortho to the carboxylic acid group.

Uniqueness: The presence of both a hydroxyl group and a carboxylic acid group on the aromatic ring, along with its chiral nature, makes ®-4-hydroxymandelic acid unique. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it valuable in various applications.

生物活性

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as hydroxy (4-hydroxyphenyl)acetic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two hydroxyl groups, one on the acetic acid moiety and another on the phenyl ring. This unique structure contributes to its reactivity and biological properties.

Antioxidant Activity

Numerous studies have established the antioxidant capacity of this compound. It exhibits significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related damage in cells. For instance, in DPPH radical scavenging assays, it demonstrated effective inhibition of radical formation, comparable to known antioxidants like ferulic acid and vanillic acid .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through various mechanisms. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as the NF-kB signaling pathway. In vitro studies have indicated that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against several bacterial strains. A study reported that derivatives of phenolic acids, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The hydroxyl groups allow for hydrogen bonding with enzymes, influencing their activity. This interaction can enhance or inhibit enzymatic reactions involved in metabolic pathways.

- Redox Reactions : The compound can participate in redox reactions, affecting cellular processes related to metabolism and signaling.

- Gene Expression Regulation : It may also influence gene expression related to oxidative stress response and inflammation through transcription factor modulation.

Case Studies

- Antioxidant Efficacy : In a comparative study involving various phenolic compounds, this compound exhibited an IC50 value of 35 μg/mL in DPPH assays, indicating strong antioxidant potential compared to other tested compounds .

- Inflammation Reduction : In a controlled experiment on macrophage cell lines treated with lipopolysaccharides (LPS), treatment with this compound resulted in a 50% reduction in TNF-alpha production, highlighting its anti-inflammatory capabilities.

Comparative Analysis

| Compound | Antioxidant Activity (IC50) | Anti-inflammatory Effect | Antimicrobial Activity |

|---|---|---|---|

| This compound | 35 μg/mL | Significant reduction in TNF-alpha | Effective against S. aureus |

| Ferulic Acid | 41 μg/mL | Moderate | Effective against E. coli |

| Vanillic Acid | 96 μg/mL | Low | Effective against S. aureus |

属性

IUPAC Name |

(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13244-78-5 | |

| Record name | 4-Hydroxymandelic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYMANDELIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMA4Q2GDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。